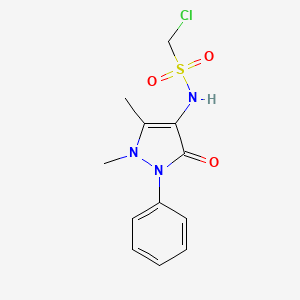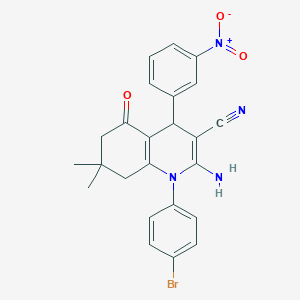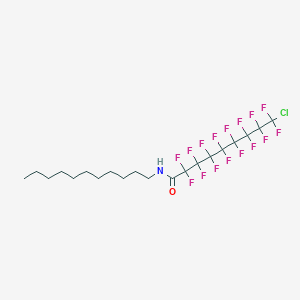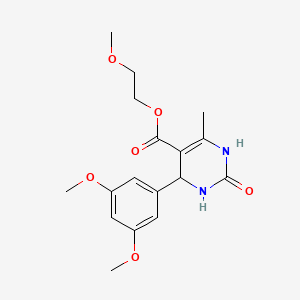![molecular formula C29H42N2O3 B11538217 4-(Decyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11538217.png)
4-(Decyloxy)-N'-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It consists of a benzohydrazide core with a decyloxy group and a pentyloxy-substituted phenyl group.
- The compound’s systematic name is Benzonitrile, 4-[(E)-[[4-(decyloxy)phenyl]methylene]amino]- .
- It has applications in various fields due to its unique structure and properties.
4-(Decyloxy)-N’-[(E)-[4-(pentyloxy)phenyl]methylidene]benzohydrazide: C24H30N2O
Preparation Methods
Synthetic Routes: The synthesis of this compound involves condensation reactions. One common method is the reaction between a substituted benzaldehyde and hydrazine hydrate.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol).
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized in batch or continuous processes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for ligand design in coordination chemistry or metal-organic frameworks (MOFs).
Biology: It may serve as a potential bioactive compound due to its aromatic and hydrazide moieties.
Medicine: Research could explore its potential as an antitumor agent or other therapeutic applications.
Industry: Its use in materials science (e.g., polymers) or catalysis may be investigated.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It could interact with cellular targets, modulate pathways, or exhibit other biological effects.
Comparison with Similar Compounds
Similar Compounds: Other hydrazide derivatives or nitrile-containing compounds.
Uniqueness: Highlight its specific features, such as the long alkyl chains and the pentyloxy-substituted phenyl group.
Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential.
Properties
Molecular Formula |
C29H42N2O3 |
|---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
4-decoxy-N-[(E)-(4-pentoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C29H42N2O3/c1-3-5-7-8-9-10-11-13-23-34-28-20-16-26(17-21-28)29(32)31-30-24-25-14-18-27(19-15-25)33-22-12-6-4-2/h14-21,24H,3-13,22-23H2,1-2H3,(H,31,32)/b30-24+ |
InChI Key |
JXCWVOWVJLJZJV-BGABXYSRSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCCCCC |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11538134.png)
![N-[4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B11538138.png)

![N-(2,6-dimethylphenyl)-2-(2-{[(2,6-dimethylphenyl)carbamoyl]methoxy}phenoxy)acetamide](/img/structure/B11538155.png)
![2,4-dichloro-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B11538167.png)
![2-Bromo-N-({N'-[(Z)-(2-hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11538169.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538174.png)
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B11538177.png)

![3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one](/img/structure/B11538199.png)



![N-[(4Z)-1-(2-chlorophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.4]non-2-en-4-ylidene]-3-methylaniline](/img/structure/B11538218.png)
